

Preliminary In Vitro Efficacy of ZB-R-55: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZB-R-55 has emerged as a potent and selective preclinical candidate inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical serine/threonine kinase that plays a central role in the regulation of programmed cell death pathways, including necroptosis and apoptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. This document provides a technical guide to the preliminary in vitro studies of **ZB-R-55**, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathway.

Data Presentation

The inhibitory activity and pharmacokinetic properties of **ZB-R-55** have been quantified in a series of preclinical in vitro and in vivo studies. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of ZB-R-55 against RIPK1



Assay Type	Cell Line/System	Stimulus	IC50 (nM)
Cellular Assay	U937 cells	TNF, SMAC mimetic, zVAD.fmk	0.34[1]
Enzymatic Assay	ADP-Glo	-	5.7[1]
Enzymatic Assay	33P-Radiolabeled	-	16[1]

Table 2: Kinase Selectivity of ZB-R-55

Kinase Panel	Concentration	Inhibition
Reaction Biology Corp & Eurofins	1 μΜ	<30%[1]

Table 3: Pharmacokinetic Profile of ZB-R-55 in Mice

Administrat ion Route	Dose (mg/kg)	AUClast (ng·h/mL)	Vss_obs (mL/kg)	CL (mL/min/kg)	F (%)
Oral (p.o.)	3	15,018[<u>1</u>]	-	-	99[1]
Intravenous (i.v.)	1	-	902[1]	3.54[1]	-

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

RIPK1 Kinase Activity Assays

1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials: Recombinant human RIPK1 enzyme, Myelin Basic Protein (MBP) substrate, ATP,
 5x Kinase Assay Buffer, ADP-Glo™ Reagent, Kinase Detection Reagent.



· Protocol:

- Prepare a master mixture containing 5x Kinase Assay Buffer, ATP, and MBP substrate.
- Dispense the master mixture into wells of a 96-well plate.
- Add the test compound (ZB-R-55) or vehicle control to the appropriate wells.
- Initiate the kinase reaction by adding diluted recombinant RIPK1 enzyme.
- Incubate the plate at 30°C for a specified time (e.g., 50 minutes).
- Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal
 via a luciferase reaction. Incubate at room temperature for 45 minutes.
- Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

2. 33P-Radiolabeled Kinase Assay

This method measures the incorporation of a radiolabeled phosphate from [y-33P]ATP into a substrate.

Materials: Recombinant human RIPK1 enzyme, protein or peptide substrate (e.g., MBP),
 [y-33P]ATP, unlabeled ATP, kinase reaction buffer.

Protocol:

- Prepare a reaction mixture containing kinase reaction buffer, substrate, and the test compound (ZB-R-55).
- Initiate the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
- Incubate the reaction at 30°C for a defined period.



- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto a phosphocellulose filter paper.
- Wash the filter paper to remove unincorporated [y-33P]ATP.
- Quantify the radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptotic cell death.

- Cell Line: Human monocytic U937 cells.
- Materials: U937 cells, cell culture medium, TNF-α, SMAC mimetic (e.g., SM-164), pancaspase inhibitor (zVAD.fmk), ZB-R-55, and a cell viability reagent (e.g., CellTiter-Glo®).
- Protocol:
 - Seed U937 cells in a 96-well plate and allow them to attach or stabilize overnight.
 - Pre-treat the cells with various concentrations of ZB-R-55 for a specified duration (e.g., 1-2 hours).
 - Induce necroptosis by treating the cells with a combination of TNF-α (e.g., 10 ng/mL), a
 SMAC mimetic (e.g., 100 nM), and zVAD.fmk (e.g., 20 μM).[1]
 - Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
 - Measure cell viability using a suitable assay, such as a luminescent assay that measures
 ATP content.
 - Calculate the IC50 value of ZB-R-55, which represents the concentration at which 50% of the cells are protected from necroptosis.

Signaling Pathway and Mechanism of Action

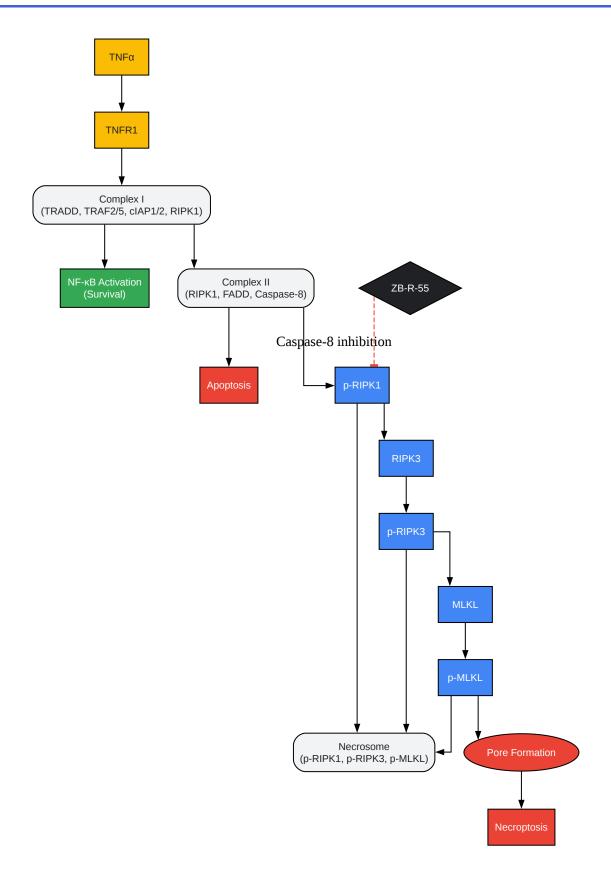


ZB-R-55 functions as a dual-mode inhibitor of RIPK1, occupying both the allosteric and the ATP-binding pockets of the kinase.[2] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptosis pathway.

RIPK1-Mediated Necroptosis Pathway

The following diagram illustrates the signaling cascade leading to necroptosis and the point of intervention by **ZB-R-55**.





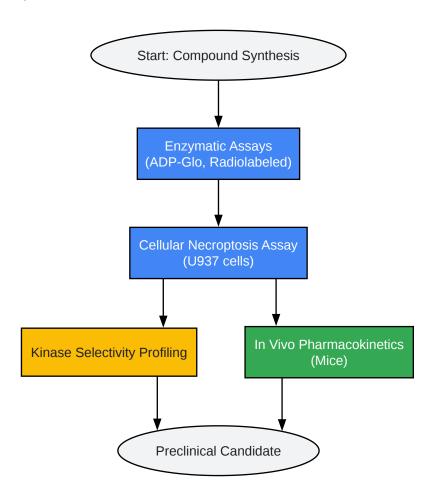
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RIPK1-mediated necroptosis signaling pathway and inhibition by ZB-R-55.



Experimental Workflow for In Vitro Evaluation

The logical flow of the in vitro evaluation of **ZB-R-55** is depicted below, from initial enzymatic assays to more complex cellular models.



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In vitro evaluation workflow for ZB-R-55.

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